Elvucitabine

概要

説明

エルブシタビンは、ヒト免疫不全ウイルス(HIV)感染症の治療のために開発されたヌクレオシド系逆転写酵素阻害剤(NRTI)です。 エルブシタビンはシチジンの合成類似体であり、HIVの複製に不可欠なウイルス酵素である逆転写酵素の活性を阻害するように特異的に設計されています .

準備方法

合成経路および反応条件: エルブシタビンは、L-キシロースから10段階の合成を経て合成できます。 主な段階には、トリメチルシリルトリフルオロメタンスルホネート(TMSOTf)を介した立体選択的β-グリコシル化と、ヒドロキシル基の保護のためのクロロアセチル基の使用、および穏やかな条件下での脱保護が含まれます . この合成経路の全体的な収率は約20%です .

工業的生産方法: エルブシタビンの工業的生産方法には、同様の合成経路が使用されますが、大規模生産向けに最適化されています。 費用対効果の高い出発原料および試薬の使用、ならびに効率的な保護および脱保護戦略は、エルブシタビンの工業的合成にとって重要です .

化学反応の分析

反応の種類: エルブシタビンは、次のようなさまざまな化学反応を起こします。

酸化: エルブシタビンは、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 還元反応は、エルブシタビンに存在する官能基を修飾するために使用できます。

置換: 求核置換反応は、エルブシタビン分子に異なる置換基を導入するために使用できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: アミンまたはチオールなどの求核剤を置換反応で使用できます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、一方、置換反応はエルブシタビン分子にさまざまな官能基を導入することができます .

科学的研究の応用

エルブシタビンは、次のようないくつかの科学研究における応用があります。

化学: エルブシタビンは、ヌクレオシド類似体とその化学的性質の研究におけるモデル化合物として使用されます。

生物学: ウイルス複製メカニズムと抗ウイルス薬の開発に関する研究に使用されます。

医学: エルブシタビンは、HIVおよびB型肝炎ウイルス(HBV)感染症の治療における潜在的な使用について調査されています

作用機序

エルブシタビンは、ウイルス酵素である逆転写酵素の活性を阻害することで効果を発揮します。この酵素は、ウイルスのRNAをDNAに変換する役割を担い、HIVの複製サイクルにおける重要なステップです。 エルブシタビンは、逆転写酵素を阻害することで、新しいウイルスDNAの合成を阻止し、結果的にウイルスの複製を阻止します . エルブシタビンの分子標的は、逆転写酵素とウイルスRNAを含みます .

6. 類似の化合物との比較

エルブシタビンは、ラミブジンやエムトリシタビンなどの他のヌクレオシド系逆転写酵素阻害剤と化学構造が似ています。 エルブシタビンは、他のNRTIに対して耐性を持つ特定のHIV株に対して活性があることが示されています . これにより、エルブシタビンはNRTIのクラスに独特で貴重な追加となりました。

類似の化合物:

- ラミブジン(エピビル)

- エムトリシタビン(エムトリバ)

- アプリシタビン

- リルピビリン(非ヌクレオシド系逆転写酵素阻害剤)

- エルビテグラビル(インテグラーゼ阻害剤)

エルブシタビンの独特の特性と耐性を克服する可能性は、抗ウイルス療法のさらなる研究開発のための有望な候補です。

類似化合物との比較

- Lamivudine (Epivir)

- Emtricitabine (Emtriva)

- Apricitabine

- Rilpivirine (non-nucleoside reverse transcriptase inhibitor)

- Elvitegravir (integrase inhibitor)

Elvucitabine’s unique properties and potential to overcome resistance make it a promising candidate for further research and development in antiviral therapy.

特性

IUPAC Name |

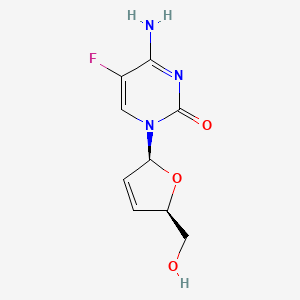

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBKFSPNDWWPSL-VDTYLAMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171185 | |

| Record name | Elvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Elvucitabine is a L-cytosine Nucleoside analog Reverse Transcriptase Inhibitor (NRTIs) anti-HIV drug. NRTI's inhibit the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. | |

| Record name | Elvucitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

181785-84-2 | |

| Record name | Elvucitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181785-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elvucitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elvucitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELVUCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Elvucitabine exert its antiviral activity against HIV-1?

A1: this compound acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, , , , ]. After entering the target cells, this compound undergoes intracellular phosphorylation into its active triphosphate form. This active form competes with natural nucleotides for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Due to its structural differences, once incorporated, this compound causes chain termination, effectively halting further viral DNA synthesis [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state this compound's molecular formula and weight, they mention it being a nucleoside analog, specifically a "β-L-Fd4C" []. A search in chemical databases would be needed for precise structural information.

Q3: How do structural modifications on the 4' position of Stavudine, another NRTI, compare to this compound in terms of antiviral activity and cytotoxicity?

A3: Research shows that adding an ethynyl group to the 4' position of Stavudine creates a compound with fivefold greater anti-HIV activity and reduced cellular and mitochondrial toxicity compared to unmodified Stavudine []. While the study doesn't directly compare this modified Stavudine to this compound, it highlights how structural changes in the 4' position can significantly impact NRTI efficacy and safety profiles.

Q4: What is the approximate half-life of this compound?

A5: Research indicates that this compound exhibits a long half-life, approximately 100 hours, suggesting the potential for less frequent dosing regimens [].

Q5: Has this compound demonstrated synergistic effects with any other antiretroviral agents?

A6: Research reveals that a 4'-ethynyl derivative of Stavudine, which exhibits improved antiviral activity compared to the parent compound, demonstrates synergy with Lamivudine and this compound. This synergy suggests the potential for enhanced antiviral effects when combining these agents [].

Q6: What is the current status of this compound's clinical development, and what have the interim results shown?

A7: While specific details about this compound's clinical trial phases are not provided in the abstracts, one abstract mentions Phase II 48-week interim results. These results indicate that this compound displays safety and efficacy profiles comparable to Lamivudine in treatment-naïve HIV-1 infected individuals []. Further, this compound exhibits a distinct pharmacokinetic profile, suggesting potential advantages in specific clinical settings [].

Q7: Are there any ongoing research efforts focused on enhancing this compound delivery to specific tissues or cells?

A8: While the provided abstracts don't delve into specific drug delivery strategies for this compound, its classification as an NRTI [, , , , ] implies it can potentially benefit from approaches aimed at improving cellular uptake and intracellular delivery of nucleoside analogs.

Q8: What analytical methods have been employed to quantify this compound concentrations in biological samples?

A9: Researchers have utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for analyzing this compound concentrations in plasma samples [, ]. This technique is highly sensitive and specific, allowing accurate quantification of drug levels for pharmacokinetic studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。